

# Oral Paclitaxel Formulations Challenge Intravenous Administration in Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Milataxel*

Cat. No.: *B1233610*

[Get Quote](#)

A comprehensive comparison of the efficacy, safety, and experimental protocols of oral paclitaxel in combination with encequidar versus traditional intravenous paclitaxel reveals a paradigm shift in taxane-based chemotherapy. While the combination of oral paclitaxel and encequidar has demonstrated significant clinical advantages in late-stage trials, the development of another oral taxane, **milataxel**, has been hampered by toxicity concerns.

For decades, paclitaxel, a cornerstone of chemotherapy regimens for various cancers, has been administered intravenously. This route of administration, however, is associated with hypersensitivity reactions and requires patient visits to infusion centers. The quest for an oral formulation has led to the development of novel strategies to overcome paclitaxel's poor oral bioavailability, primarily due to the efflux pump P-glycoprotein (P-gp) in the gastrointestinal tract.

This guide provides a detailed comparison of the efficacy and experimental data for the most prominent oral paclitaxel formulation—paclitaxel co-administered with the P-gp inhibitor encequidar (commercially known as Oraxol)—against standard intravenous (IV) paclitaxel. Additionally, it will separately summarize the available information on **milataxel**, a distinct taxane analog that has been investigated in an oral form.

## Oral Paclitaxel and Encequidar: A Head-to-Head Comparison with Intravenous Paclitaxel

The most robust data for an oral paclitaxel formulation comes from the Phase III clinical trial KX-ORAX-001, which compared the efficacy and safety of oral paclitaxel plus encequidar (oPac+E) to intravenous paclitaxel (IVPac) in patients with metastatic breast cancer.

## Mechanism of Action: Enabling Oral Absorption

The key to the success of this oral paclitaxel formulation lies in the co-administration of encequidar, a minimally absorbed, potent inhibitor of P-glycoprotein. P-gp, an efflux pump located in the intestinal cells, actively transports paclitaxel back into the gut lumen, preventing its absorption into the bloodstream. Encequidar effectively blocks this pump, allowing paclitaxel to be absorbed orally and reach therapeutic concentrations in the body.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Oral Paclitaxel Formulations Challenge Intravenous Administration in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233610#comparing-oral-milataxel-to-intravenous-paclitaxel-efficacy\]](https://www.benchchem.com/product/b1233610#comparing-oral-milataxel-to-intravenous-paclitaxel-efficacy)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)